![molecular formula C9H4Cl2N2O2 B1505302 4,7-Dichloro-3-nitroquinoline CAS No. 22931-74-4](/img/structure/B1505302.png)
4,7-Dichloro-3-nitroquinoline
Overview
Description
4,7-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It’s an important intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4,7-Dichloro-3-nitroquinoline involves a three-step process starting from 2-amino-4-chlorobenzoic acid. The process includes condensation, nitration, and chlorination .Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-3-nitroquinoline is 243.05 . The InChI key is RQECNHYTLTWCHW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,7-Dichloro-3-nitroquinoline is a powder with a molecular weight of 243.05. Its density is 1.4±0.1 g/cm3, boiling point is 292.9±20.0 °C at 760 mmHg, and flash point is 158.7±7.4 °C .Scientific Research Applications
Synthesis of Quinolines
Quinolines, including 4,7-Dichloro-3-nitroquinoline, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of a wide range of chemical compounds, contributing to the development of new drugs and materials .
Green and Sustainable Chemical Processes
In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes . Quinolines, including 4,7-Dichloro-3-nitroquinoline, play a significant role in this area. They are used in green and clean syntheses using alternative reaction methods .
Microwave-Assisted Synthesis
Quinolines are used in microwave-assisted synthesis, which is a type of green chemistry . This method reduces reaction times and increases yield, making it an efficient and environmentally friendly approach .
Catalyst in Chemical Reactions
Quinolines are used as catalysts in various chemical reactions . They can be recycled and reused, contributing to the sustainability of the chemical processes .
Solvent-Free Reaction Conditions
Quinolines are used in solvent-free reaction conditions, another aspect of green chemistry . This approach reduces the use of harmful solvents, making the process safer and more environmentally friendly .
Use in Ionic Liquids
Quinolines are used in ionic liquids, which are salts in a liquid state . These liquids are used as solvents in a variety of chemical processes .
Ultrasound Promoted Synthesis
Quinolines are used in ultrasound promoted synthesis . This method uses ultrasonic waves to speed up chemical reactions, making the process more efficient .
Photocatalytic Synthesis
Quinolines are used in photocatalytic synthesis . This method uses light to speed up a reaction in the presence of a catalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7-dichloro-3-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUZCISBSMGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702205 | |
Record name | 4,7-Dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-3-nitroquinoline | |
CAS RN |
22931-74-4 | |
Record name | 4,7-Dichloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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